molecular formula C9H18ClNO B2855449 (octahydro-1H-isoindol-3a-yl)methanol hydrochloride CAS No. 1824189-04-9

(octahydro-1H-isoindol-3a-yl)methanol hydrochloride

Cat. No.: B2855449
CAS No.: 1824189-04-9
M. Wt: 191.7
InChI Key: PQFQTHPPKRDTMU-UHFFFAOYSA-N
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Description

(octahydro-1H-isoindol-3a-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . It is a solid substance that is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (octahydro-1H-isoindol-3a-yl)methanol hydrochloride typically involves the reaction of octahydroisoindole with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.

Chemical Reactions Analysis

(octahydro-1H-isoindol-3a-yl)methanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(octahydro-1H-isoindol-3a-yl)methanol hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of (octahydro-1H-isoindol-3a-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to (octahydro-1H-isoindol-3a-yl)methanol hydrochloride include:

    (octahydro-1H-isoindol-3a-yl)methanol: The non-hydrochloride form of the compound.

    (octahydro-1H-isoindol-3a-yl)methanol acetate: A derivative where the hydroxyl group is esterified with acetic acid.

    (octahydro-1H-isoindol-3a-yl)methanol sulfate: A sulfate ester derivative.

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.

Properties

IUPAC Name

1,2,3,4,5,6,7,7a-octahydroisoindol-3a-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-7-9-4-2-1-3-8(9)5-10-6-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFQTHPPKRDTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC2C1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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